An In-Depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
An In-Depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Abstract
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and agrochemical synthesis. As a functionalized isoxazole, it belongs to a class of "privileged structures" known for their broad range of biological activities. This guide provides a comprehensive technical overview of its chemical properties, outlines plausible synthetic strategies, and delves into its unique reactivity, particularly the utility of the 5-chloro substituent as a versatile synthetic handle. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this molecule as a key building block for creating novel chemical entities and generating diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Molecular Identity and Physicochemical Properties
Precise identification is the cornerstone of any chemical investigation. Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is registered under CAS Number 3356-96-5.[2][3][4] Its fundamental molecular attributes are summarized in the table below.
| Property | Value | Source |
| Chemical Name | Ethyl 5-chloro-4-methylisoxazole-3-carboxylate | [4] |
| Synonyms | 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester; 3-Carbaethoxy-4-methyl-5-chlor-isoxazol | [5] |
| CAS Number | 3356-96-5 | [2][3][4] |
| Molecular Formula | C₇H₈ClNO₃ | [4] |
| Molecular Weight | 189.60 g/mol | [2] |
| Purity (Typical) | ≥95% | [2] |
Publicly available, experimentally determined physicochemical data such as melting point, boiling point, and density for this specific molecule are limited. However, data from structurally similar isoxazole esters, such as Ethyl 5-methylisoxazole-3-carboxylate (m.p. 27-31 °C) and Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (b.p. 71-72 °C at 0.5 mmHg), can provide contextual estimates.[6] Researchers should perform their own characterization to establish definitive values.
Synthesis Strategies and Methodologies
The synthesis of substituted isoxazoles can be approached through several established routes, most commonly involving the formation of the N-O bond via cyclization.[7][8] The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. For Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, a logical and efficient approach involves the condensation of a functionalized β-dicarbonyl compound with a hydroxylamine source.
Proposed Synthetic Pathway: Condensation of Ethyl 2-chloro-3-oxobutanoate
This method represents a robust and scalable pathway. The core logic involves reacting a chlorinated β-ketoester with hydroxylamine. The acidic conditions facilitate the condensation and subsequent cyclization to form the stable isoxazole ring.
Experimental Protocol:
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Reaction Setup: To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a condenser, add hydroxylamine hydrochloride (1.1 eq).
-
Condensation & Cyclization: Add sodium acetate (1.5 eq) to the mixture to neutralize the HCl salt of hydroxylamine, liberating the free base in situ.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 4-6 hours).
-
Workup: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The resulting crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-chloro-4-methylisoxazole-3-carboxylate.
Caption: Proposed workflow for the synthesis of the target isoxazole.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. While specific spectra for this molecule are not widely published, its structure allows for the prediction of key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | ~4.4 ppm (quartet, 2H): -O-CH₂-CH₃ protons, coupled to the methyl triplet.~2.5 ppm (singlet, 3H): -CH₃ protons on the isoxazole ring.~1.4 ppm (triplet, 3H): -O-CH₂-CH₃ protons, coupled to the methylene quartet. |
| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (C=O) of the ester.~160-165 ppm & ~110-115 ppm: sp² carbons of the isoxazole ring (C3 and C5).~105-110 ppm: sp² carbon of the isoxazole ring (C4).~62 ppm: Methylene carbon (-O-CH₂) of the ester.~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ester.~10 ppm: Methyl carbon (-CH₃) on the isoxazole ring. |
| IR Spectroscopy | ~1720-1740 cm⁻¹: Strong C=O stretch (ester).~1600-1650 cm⁻¹: C=N stretch of the isoxazole ring.~1100-1300 cm⁻¹: C-O stretch (ester).~700-800 cm⁻¹: C-Cl stretch. |
| Mass Spec (EI) | m/z 189/191: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. |
Note: Predicted chemical shifts (in CDCl₃) are estimates. Actual values may vary.
Chemical Reactivity and Synthetic Utility
The synthetic value of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate lies in the reactivity of its 5-chloro group. This position is susceptible to transformation, making it a powerful precursor for creating diverse molecular scaffolds.
Fe(II)-Catalyzed Isomerization to 2H-Azirine-2-carbonyl Chlorides
A key transformation of 5-chloroisoxazoles is their isomerization into highly reactive 2H-azirine-2-carbonyl chlorides, a reaction efficiently catalyzed by iron(II) salts like FeCl₂.[9][10][11] This process unlocks a synthetic pathway that is otherwise difficult to access. The resulting acyl chloride is a potent electrophile that can be trapped in situ by a wide array of nucleophiles.[12]
This two-step, one-pot sequence allows for the rapid diversification of the isoxazole core into a variety of functional groups, including amides, esters, and thioesters.[10][12] For drug development professionals, this provides an efficient method for generating libraries of analogs to probe the SAR of a lead compound.
Caption: Reactivity pathway via Fe(II)-catalyzed isomerization.
Safety, Handling, and Storage
Due to the limited publicly available toxicological data, Ethyl 5-chloro-4-methylisoxazole-3-carboxylate should be handled with the standard precautions applied to novel research chemicals.[5]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][13] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[5][13] Avoid contact with skin and eyes.[5] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][13] |
| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] |
| Disposal | Dispose of waste via a licensed chemical destruction facility. Do not discharge into sewer systems.[5] |
Note: Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is more than a simple heterocyclic molecule; it is a versatile and powerful building block for synthetic chemistry. Its well-defined structure, coupled with the unique reactivity of the 5-chloro substituent, provides a reliable platform for developing novel compounds. The ability to undergo iron-catalyzed isomerization to a highly reactive azirine intermediate makes it particularly valuable for constructing diverse molecular libraries, accelerating the process of drug discovery and agrochemical development.
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